N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-6-12(17-20-9)15(19)16-7-13(18)11-8-21-14-5-3-2-4-10(11)14/h2-6,8,13,18H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRAANPPZOEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-benzothiophene-3-carboxylic acid derivatives . The carboxylic acid is then converted into an amide through a reaction with an appropriate amine, such as 2-aminoethanol, under dehydrating conditions . The oxazole ring is introduced via cyclization reactions involving suitable precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to introduce sulfone or sulfoxide functionalities.
Reduction: The compound can be reduced to modify the oxazole ring or the benzothiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity . The oxazole ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its benzothiophene core and hydroxyethyl linker. Below is a comparative analysis with analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations :
- The benzothiophene group in the target compound distinguishes it from thiophene () or pyrazole ()-containing analogs. Benzothiophene’s larger aromatic system may enhance lipophilicity and π-π stacking interactions compared to thiophene .
- The 5-methyl-1,2-oxazole-3-carboxamide moiety is conserved across analogs, suggesting its critical role in binding (e.g., hydrogen bonding via the carboxamide) .
Linker Modifications :
- The hydroxyethyl linker in the target compound contrasts with the methoxybenzyl () or hydroxyethoxy () linkers. Hydroxy groups may improve solubility but reduce metabolic stability compared to ether or alkyl chains .
The target compound’s benzothiophene may mimic this behavior . The pyrazole-containing analog () was studied in crystallographic screens, highlighting the oxazole-carboxamide’s versatility in fragment-based drug design .
Synthetic Accessibility :
- Compounds like 32 and 33 () were synthesized via LiAlH4-mediated reductions and chromatographic purification, achieving >95% purity. Similar protocols may apply to the target compound .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has drawn considerable attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiophene moiety, a hydroxyethyl group, and an oxazole ring. Its molecular formula is , and it has a molecular weight of approximately 305.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which are critical for its activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
- Receptor Modulation : It could interact with various receptors, affecting signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The hydroxyethyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzothiophene have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary screenings against common bacterial strains such as Escherichia coli and Bacillus subtilis revealed varying degrees of activity:
Case Studies
Study 1: Anticancer Activity in B16F10 Cells
In a study examining the effects of the compound on B16F10 melanoma cells, treatment with varying concentrations (0, 1, 2, and 5 μM) over 48 hours demonstrated that the compound did not exhibit significant cytotoxicity at lower concentrations but showed moderate effects at higher doses.
Study 2: Tyrosinase Inhibition
Another investigation focused on the inhibition of tyrosinase activity, an important enzyme in melanin synthesis. Compounds structurally related to this compound exhibited IC50 values indicating strong inhibitory potential against tyrosinase, suggesting possible applications in skin whitening formulations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction yields be improved?
- Methodology :
- Reductive Amination : Use LiAlH₄ in anhydrous ether to reduce nitriles to amines, followed by coupling with 5-methylisoxazole-3-carboxylic acid derivatives. Reaction conditions (e.g., 0°C initial cooling, gradual warming to room temperature) are critical for minimizing side reactions .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >99% purity. For intermediates, silica gel thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective .
- Yield Optimization : Scale reactions to ≤2 mmol to avoid steric hindrance. Use stoichiometric excess (1.2–1.5 eq) of carboxylic acid derivatives to drive coupling reactions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Key Techniques :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of benzothiophene and isoxazole moieties | δ 10.19 (br s, 1H, NH), 6.54 (s, 1H, isoxazole CH) |
| HPLC | Assess purity (>99% for biological assays) | Retention time: 12.3 min (C18, 60% acetonitrile) |
| HRMS | Verify molecular formula | [M+H]⁺ calcd. 393.0403, found 393.0406 |
Q. How can initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?
- Assay Design :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to structural analogs like N-(2-phenylthiazolidinone) derivatives, which show sub-µM activity .
- Anti-inflammatory Potential : Measure TNF-α inhibition in LPS-stimulated macrophages. Isoxazole-carboxamides often exhibit IC₅₀ < 10 µM .
Advanced Research Questions
Q. What structural modifications enhance target selectivity in isoxazole-benzothiophene hybrids?
- SAR Insights :
- Benzothiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) improves binding to enzymes like DNA polymerase (docking scores: −9.2 kcal/mol) .
- Hydroxyethyl Linker : Replacement with a methylene group reduces metabolic hydrolysis but decreases solubility. Enantiomeric resolution (e.g., chiral HPLC) may separate active isomers .
Q. How can molecular docking and dynamics studies elucidate interactions with viral targets (e.g., monkeypox DNA polymerase)?
- Protocol :
- Docking : Use AutoDock Vina with PDB 4QXD. The hydroxyethyl group forms hydrogen bonds with Asp623, while the benzothiophene engages in π-π stacking with Tyr671 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD < 2 Å over 80 ns indicates robust target engagement .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Strategies :
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms). Prodrug activation (e.g., esterase-mediated hydrolysis to 5-methylisoxazole-3-carboxylic acid) may explain discrepancies .
- Pharmacokinetics : Perform LC-MS/MS plasma profiling. Low oral bioavailability (<20%) may necessitate formulation adjustments (e.g., PEGylation) .
Q. What mechanisms underlie the compound’s prodrug activation, and how can this be leveraged for targeted delivery?
- Findings :
- Esterase Activation : Porcine liver esterase hydrolyzes the hydroxyethyl group, releasing the active metabolite (5-methylisoxazole-3-carboxylic acid) with t₁/₂ = 45 min .
- Targeting : Conjugate with folate or RGD peptides via the carboxamide group to enhance tumor-specific uptake .
Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?
- Stability Profile :
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 7.4 (PBS) | Stable for >30 days | None detected |
| pH < 5 | Rapid hydrolysis (t₁/₂ = 2 h) | 1-Benzothiophen-3-yl ethanol |
- Storage : Lyophilize and store at −80°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
